(9S)-6'-Methoxycinchonan-9-ol monohydrobromide
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Overview
Description
Quinidine monohydrobromide is a salt form of quinidine, an alkaloid derived from the bark of the Cinchona tree. Quinidine is a class IA antiarrhythmic agent used to treat heart rhythm disturbances, such as atrial fibrillation and ventricular arrhythmias . It is a diastereomer of quinine, an antimalarial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinidine is typically synthesized from quinine through a base-catalyzed epimerization process . This method involves the conversion of quinine to quinidine using a strong base, such as sodium hydroxide, under controlled conditions. The reaction is followed by purification steps to isolate quinidine.
Industrial Production Methods
In industrial settings, quinidine is produced through a similar epimerization process, but on a larger scale. The process involves the extraction of quinine from the Cinchona bark, followed by its conversion to quinidine using base-catalyzed epimerization. The final product is then purified and crystallized to obtain quinidine monohydrobromide .
Chemical Reactions Analysis
Types of Reactions
Quinidine undergoes various chemical reactions, including:
Oxidation: Quinidine can be oxidized to form quinidine N-oxide.
Reduction: Quinidine can be reduced to form dihydroquinidine.
Substitution: Quinidine can undergo substitution reactions, such as the formation of quinidine derivatives by reacting with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under appropriate conditions.
Major Products Formed
Oxidation: Quinidine N-oxide
Reduction: Dihydroquinidine
Substitution: Various quinidine derivatives depending on the reagents used.
Scientific Research Applications
Quinidine monohydrobromide has several scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis reactions.
Biology: Studied for its effects on ion channels and cellular processes.
Medicine: Used to treat cardiac arrhythmias and studied for its potential anti-cancer properties.
Mechanism of Action
Quinidine exerts its effects by blocking the fast inward sodium current (I_Na) in cardiac cells, leading to a decrease in myocardial excitability and conduction velocity . It also affects potassium and calcium channels, prolonging the action potential duration and reducing automaticity . These actions help to restore normal heart rhythm and prevent arrhythmias.
Comparison with Similar Compounds
Similar Compounds
Quinine: An antimalarial agent and diastereomer of quinidine.
Hydroquinidine: A derivative of quinidine with similar antiarrhythmic properties.
Dihydroquinidine: A reduced form of quinidine with similar pharmacological effects
Uniqueness
Quinidine is unique due to its specific action on sodium channels and its use as a class IA antiarrhythmic agent. Unlike quinine, which is primarily used to treat malaria, quinidine is specifically used for cardiac arrhythmias . Hydroquinidine and dihydroquinidine share similar properties but differ in their pharmacokinetics and potency .
Properties
CAS No. |
6363-60-6 |
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Molecular Formula |
C20H25BrN2O2 |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide |
InChI |
InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19+,20-;/m0./s1 |
InChI Key |
HDZGBIRSORQVNB-VJAUXQICSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br |
Origin of Product |
United States |
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